Cas no 2649075-67-0 (3-(1-Isocyanatocyclopropyl)benzonitrile)

3-(1-Isocyanatocyclopropyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 2649075-67-0
- 3-(1-isocyanatocyclopropyl)benzonitrile
- EN300-1845346
- 3-(1-Isocyanatocyclopropyl)benzonitrile
-
- インチ: 1S/C11H8N2O/c12-7-9-2-1-3-10(6-9)11(4-5-11)13-8-14/h1-3,6H,4-5H2
- InChIKey: YXASINSUTKQIBR-UHFFFAOYSA-N
- SMILES: O=C=NC1(C2C=CC=C(C#N)C=2)CC1
計算された属性
- 精确分子量: 184.063662883g/mol
- 同位素质量: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 53.2Ų
3-(1-Isocyanatocyclopropyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845346-0.5g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1845346-2.5g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1845346-5.0g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 5.0g |
$2858.0 | 2023-07-10 | ||
Enamine | EN300-1845346-10g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1845346-0.1g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1845346-0.05g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1845346-1.0g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 1.0g |
$986.0 | 2023-07-10 | ||
Enamine | EN300-1845346-5g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1845346-10.0g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 10.0g |
$4236.0 | 2023-07-10 | ||
Enamine | EN300-1845346-1g |
3-(1-isocyanatocyclopropyl)benzonitrile |
2649075-67-0 | 1g |
$986.0 | 2023-09-19 |
3-(1-Isocyanatocyclopropyl)benzonitrile 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
3-(1-Isocyanatocyclopropyl)benzonitrileに関する追加情報
3-(1-Isocyanatocyclopropyl)benzonitrile: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
3-(1-Isocyanatocyclopropyl)benzonitrile (CAS No. 2649075-67-0) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which features an isocyanate group and a benzonitrile moiety, making it a valuable building block for the development of novel materials and therapeutic agents.
The chemical structure of 3-(1-Isocyanatocyclopropyl)benzonitrile consists of a cyclopropyl ring attached to an isocyanate group, which is further linked to a benzene ring with a nitrile group. This combination of functional groups imparts the compound with unique reactivity and stability properties, making it an attractive candidate for a wide range of synthetic transformations. The isocyanate group, in particular, is known for its high reactivity towards nucleophiles, enabling the formation of urea and urethane linkages, which are crucial in the synthesis of polymers and pharmaceuticals.
In the realm of pharmaceutical research, 3-(1-Isocyanatocyclopropyl)benzonitrile has shown promise as a key intermediate in the development of novel drugs. Recent studies have explored its potential as a scaffold for the design of small molecules with therapeutic properties. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound to synthesize a series of compounds with potent anti-inflammatory and anti-cancer activities. These derivatives have demonstrated significant efficacy in preclinical models, highlighting the potential of 3-(1-Isocyanatocyclopropyl)benzonitrile as a lead compound for drug discovery.
Beyond its applications in drug development, 3-(1-Isocyanatocyclopropyl)benzonitrile has also been investigated for its use in materials science. The unique combination of functional groups in this compound allows for the creation of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have developed novel polyurethane-based materials using 3-(1-Isocyanatocyclopropyl)benzonitrile as a monomer. These materials exhibit excellent mechanical strength and thermal stability, making them suitable for applications in coatings, adhesives, and biomedical devices.
The synthesis of 3-(1-Isocyanatocyclopropyl)benzonitrile has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 3-cyano-benzeneboronic acid with 1-chloro-cyclopropane carbonitrile followed by treatment with phosgene to form the isocyanate group. This multi-step process has been refined to achieve high yields and minimize by-products, ensuring that the final product meets stringent quality standards required for both research and industrial applications.
The safety profile of 3-(1-Isocyanatocyclopropyl)benzonitrile is another critical aspect that has been extensively studied. While isocyanates are generally known to be reactive and can pose health risks if not handled properly, rigorous safety protocols have been established to mitigate these risks. Proper personal protective equipment (PPE), such as gloves and respirators, should be used when handling this compound to ensure the safety of laboratory personnel.
In conclusion, 3-(1-Isocyanatocyclopropyl)benzonitrile (CAS No. 2649075-67-0) represents a significant advancement in chemical and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an invaluable tool for scientists working on the development of new materials and therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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